The synthesis of CT-711 was achieved through rational design based on the chemical structure of crizotinib, a well-known anaplastic lymphoma kinase inhibitor. The synthesis involved creating a series of derivatives with modifications aimed at enhancing potency and overcoming resistance mechanisms associated with mesenchymal-epithelial transition factor activation .
The synthesis process included:
CT-711 features a complex molecular structure that contributes to its function as a dual inhibitor.
The molecular formula of CT-711 includes elements typical of small-molecule inhibitors, including carbon, hydrogen, nitrogen, and oxygen. The specific arrangement of these atoms allows for effective binding to the active sites of anaplastic lymphoma kinase and mesenchymal-epithelial transition factor.
CT-711 undergoes specific chemical reactions upon interaction with its target kinases.
The primary reaction involves the binding of CT-711 to the ATP-binding site of anaplastic lymphoma kinase and mesenchymal-epithelial transition factor. This binding inhibits their phosphorylation activity, disrupting downstream signaling pathways critical for cancer cell proliferation.
In vitro assays demonstrated that CT-711 significantly inhibited the phosphorylation of key signaling proteins such as AKT and ERK at lower concentrations compared to crizotinib, indicating its enhanced potency .
CT-711 exerts its therapeutic effects through a well-defined mechanism of action.
In preclinical studies, CT-711 demonstrated an IC50 value of 14.3 nM against anaplastic lymphoma kinase and 12.7 nM against mesenchymal-epithelial transition factor, showcasing its high potency compared to existing therapies .
CT-711 possesses distinct physical and chemical properties that influence its behavior as a therapeutic agent.
CT-711 exhibits characteristics typical of small-molecule inhibitors:
CT-711 is primarily being explored for its applications in oncology.
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: